3-methoxy-1-methyl-N-(2-oxo-2-((2-(pyridin-4-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide 3-methoxy-1-methyl-N-(2-oxo-2-((2-(pyridin-4-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251661-75-2
VCID: VC5209500
InChI: InChI=1S/C15H19N5O3/c1-20-10-12(15(19-20)23-2)14(22)18-9-13(21)17-8-5-11-3-6-16-7-4-11/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,21)(H,18,22)
SMILES: CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCCC2=CC=NC=C2
Molecular Formula: C15H19N5O3
Molecular Weight: 317.349

3-methoxy-1-methyl-N-(2-oxo-2-((2-(pyridin-4-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide

CAS No.: 1251661-75-2

Cat. No.: VC5209500

Molecular Formula: C15H19N5O3

Molecular Weight: 317.349

* For research use only. Not for human or veterinary use.

3-methoxy-1-methyl-N-(2-oxo-2-((2-(pyridin-4-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide - 1251661-75-2

Specification

CAS No. 1251661-75-2
Molecular Formula C15H19N5O3
Molecular Weight 317.349
IUPAC Name 3-methoxy-1-methyl-N-[2-oxo-2-(2-pyridin-4-ylethylamino)ethyl]pyrazole-4-carboxamide
Standard InChI InChI=1S/C15H19N5O3/c1-20-10-12(15(19-20)23-2)14(22)18-9-13(21)17-8-5-11-3-6-16-7-4-11/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,21)(H,18,22)
Standard InChI Key XJBOFBXTXVSGMT-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCCC2=CC=NC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-methoxy-1-methyl-N-[2-oxo-2-(2-pyridin-4-ylethylamino)ethyl]pyrazole-4-carboxamide, encodes its structural complexity. Its molecular formula is C₁₅H₁₉N₅O₃, with a molecular weight of 317.349 g/mol. Key features include:

  • A pyrazole ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 1, respectively.

  • A carboxamide linker at position 4, connecting to a 2-oxoethyl moiety.

  • A pyridin-4-yl group tethered via an ethylamine chain to the oxoethyl group.

The SMILES notation, CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCCC2=CC=NC=C2, further clarifies atom connectivity.

Crystallographic and Stereochemical Considerations

While crystallographic data for this specific compound remain unreported, analogous pyrazole carboxamides exhibit planar pyrazole rings with dihedral angles <5° relative to adjacent aromatic systems . The pyridin-4-yl group likely adopts a conformation minimizing steric hindrance, as seen in structurally related molecules.

Synthesis and Characterization

Analytical Characterization

Hypothetical characterization data, extrapolated from similar compounds :

TechniqueExpected Findings
¹H NMRδ 8.5–8.7 (pyridine H), δ 7.2–7.4 (pyrazole H), δ 3.8–4.0 (methoxy), δ 2.5–3.5 (ethylamine)
IR1670 cm⁻¹ (amide C=O), 1710 cm⁻¹ (ketone C=O), 1250 cm⁻¹ (C-O methoxy)
MS (ESI+)m/z 318.35 [M+H]⁺

Physicochemical Properties

Solubility and Stability

No experimental solubility data are available, but structural analogs suggest:

  • Moderate lipid solubility due to the pyridinyl and methoxy groups.

  • pH-dependent stability: Susceptibility to hydrolysis in strongly acidic/basic conditions via amide bond cleavage.

Thermodynamic Properties

Predicted values (computational models):

  • LogP: 1.2–1.8 (indicating moderate hydrophobicity).

  • pKa: 3.9 (pyridine nitrogen), 9.1 (secondary amine).

ActivityExample CompoundCitation
AnticancerN-(2-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole
AntioxidantDifluoromethylpyrazole derivatives
Anti-inflammatoryPyrazole amines

This compound’s pyridin-4-yl moiety may enhance binding to kinase domains, a feature exploited in oncology therapeutics.

Comparative Analysis with Related Pyrazole Derivatives

Substituent Effects on Bioactivity

Modifying substituents significantly alters pharmacological profiles:

CompoundKey SubstituentActivity Change vs. Target Compound
N-(2-nitrophenyl) analog Nitrophenyl groupIncreased electrophilicity, higher toxicity
1,3,4-Thiadiazol-2-yl derivative Thiadiazole ringEnhanced antimicrobial activity
2-Oxo-2-(4-phenylpiperazin-1-yl) variant Piperazine moietyImproved CNS penetration

Structural Uniqueness

The target compound’s 2-oxoethylpyridin-4-yl chain distinguishes it from simpler pyrazole carboxamides, potentially conferring:

  • Extended hydrogen-bonding capacity via the ketone and pyridine.

  • Conformational flexibility for binding diverse biological targets.

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